A Technical Guide to 5-TAMRA (Amine-Reactive Isomer)
A Technical Guide to 5-TAMRA (Amine-Reactive Isomer)
Date: December 17, 2025
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of the 5-isomer of Tetramethylrhodamine (TAMRA) amine-reactive derivatives. TAMRA is a well-established orange-red fluorophore widely employed in the life sciences for the fluorescent labeling of biomolecules. This guide details its chemical properties, photophysical characteristics, and common applications, with a focus on protein and oligonucleotide conjugation. Detailed experimental protocols are provided to assist researchers in the practical application of this versatile fluorescent dye.
Introduction to TAMRA Amine 5-Isomer
Tetramethylrhodamine (TAMRA) is a xanthene dye that has been a cornerstone in fluorescence-based biological research for decades.[1][2][3][4] It is characterized by its bright orange-red fluorescence, which is relatively insensitive to pH and photostable. TAMRA exists as two distinct isomers, the 5-isomer and the 6-isomer, which have nearly identical spectral properties.[3][5][6] This guide focuses on the 5-isomer, which is frequently preferred for labeling peptides and proteins, offering high reproducibility for critical biological applications.[7][8]
The "amine" in "TAMRA amine" refers to a derivative that possesses a primary amine group. This functional group allows for conjugation to various electrophiles like activated esters and epoxides.[1][2][4] More commonly in commercial labeling kits, an amine-reactive form of 5-TAMRA is used, such as the N-hydroxysuccinimidyl (NHS) ester (5-TAMRA-SE).[5][9] The NHS ester reacts efficiently with primary amines (e.g., the N-terminus of a protein or the side chain of a lysine residue) under mild conditions to form a stable amide bond.[7][9][10][11]
Physicochemical and Photophysical Properties
The utility of 5-TAMRA as a fluorescent label is defined by its distinct spectral and physical characteristics. While slight variations in photophysical properties can be observed depending on the solvent and conjugation state, the core data remains consistent across various suppliers.
Data Presentation: Photophysical Properties of 5-TAMRA
| Property | Value | Source(s) |
| Excitation Maximum (λex) | ~541-546 nm | [1][12] |
| Emission Maximum (λem) | ~567-580 nm | [1][12] |
| Molar Extinction Coefficient (ε) | ~84,000 - 95,000 M⁻¹cm⁻¹ | [1][12] |
| Fluorescence Quantum Yield (Φ) | ~0.1 | [1][12] |
| Molecular Formula | C₃₁H₃₇ClN₄O₄ (Amine) / C₂₉H₂₅N₃O₇ (NHS Ester) | [12] |
| Molecular Weight (MW) | ~565.1 g/mol (Amine) / ~527.52 g/mol (NHS Ester) | [12] |
| Solubility | Good in DMF, DMSO, and alcohols | [1][4][12] |
Note: The exact excitation and emission maxima can be influenced by the local environment, such as the molecule to which it is conjugated and the solvent.
Core Applications in Research and Drug Development
The bright and stable fluorescence of 5-TAMRA makes it a versatile tool for a multitude of applications:
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Fluorescence Microscopy and Confocal Microscopy: Labeled antibodies and other probes are used to visualize the localization of target molecules within cells and tissues.
-
Protein and Peptide Labeling: Covalently attaching 5-TAMRA to proteins allows for their detection and quantification in various assays.[8]
-
Oligonucleotide Labeling: It is widely used for labeling DNA and RNA probes for applications like automated DNA sequencing and fluorescence in situ hybridization (FISH).
-
FRET (Förster Resonance Energy Transfer): TAMRA is a common FRET acceptor for green-emitting fluorophores such as fluorescein (FAM).[1][2][6][7] This pairing is frequently used in designing probes for qPCR and other binding assays.[3][5]
-
Flow Cytometry: Labeled antibodies with 5-TAMRA are used to identify and sort specific cell populations.[10][11]
Experimental Protocols
The following is a generalized protocol for labeling proteins with an amine-reactive 5-TAMRA NHS ester. It is crucial to consult the specific instructions provided with your labeling kit, as optimal conditions can vary.
General Protein Labeling with 5-TAMRA NHS Ester
This protocol is adapted from methodologies for labeling primary amine-containing biomolecules.[9]
A. Materials:
-
5-TAMRA NHS ester (store desiccated and protected from light at -20°C).[9][12]
-
Protein or antibody to be labeled (in an amine-free buffer).
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[1][9][12]
-
Reaction Buffer: 0.1 M sodium bicarbonate or phosphate buffer, pH 8.3.[9]
-
Purification column (e.g., Sephadex G-25) or dialysis equipment.[9]
B. Procedure:
-
Prepare Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris or glycine) as they will compete for reaction with the NHS ester.[9][10][11]
-
Prepare Dye Stock Solution: Immediately before use, dissolve the 5-TAMRA NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[9]
-
Conjugation Reaction: Add the dissolved dye solution to the protein solution dropwise while gently stirring. A common starting point is a 5-10 molar excess of dye to protein.[9] The optimal ratio may need to be determined empirically and is typically between 5:1 and 20:1.[10][11][13]
-
Incubation: Incubate the reaction for 1 hour at room temperature, protected from light.[9]
-
Purification: Separate the labeled protein from the unreacted free dye. This is most commonly achieved using a desalting column (for proteins >5,000 Da), spin column, or through dialysis.[9][13]
C. Storage:
-
Store the purified, labeled protein conjugate at 4°C, protected from light. For long-term storage, it is recommended to add a carrier protein (e.g., 0.1% BSA), divide it into aliquots, and store at -20°C.[10][11][13]
Mandatory Visualizations
Diagram 1: Amine-Reactive Labeling Chemistry
Caption: Reaction schematic of 5-TAMRA NHS ester with a primary amine on a protein.
Diagram 2: General Experimental Workflow for Fluorescence Microscopy
Caption: A typical workflow for immunofluorescence staining using a 5-TAMRA labeled antibody.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. TAMRA amine, 5-isomer | Orgasynth [orgasynth.com]
- 3. TAMRA NHS ester, 5-isomer (A270324) | Antibodies.com [antibodies.com]
- 4. TAMRA amine, 5-isomer (A270317) | Antibodies.com [antibodies.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. interchim.fr [interchim.fr]
- 8. AnaTag™ 5 - TAMRA Protein Labeling Kit - 1 kit [anaspec.com]
- 9. youdobio.com [youdobio.com]
- 10. eurogentec.com [eurogentec.com]
- 11. eurogentec.com [eurogentec.com]
- 12. TAMRA amine, 5-isomer, 2158336-48-0 | BroadPharm [broadpharm.com]
- 13. search.cosmobio.co.jp [search.cosmobio.co.jp]
